molecular formula C9H7ClN2 B13665274 6-(Chloromethyl)quinazoline

6-(Chloromethyl)quinazoline

Cat. No.: B13665274
M. Wt: 178.62 g/mol
InChI Key: LVSVQLDORLCHIW-UHFFFAOYSA-N
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Description

6-(Chloromethyl)quinazoline is a versatile and valuable chemical intermediate in organic synthesis and medicinal chemistry research. The chloromethyl group at the 6-position of the quinazoline core serves as a highly reactive handle, facilitating further functionalization through nucleophilic substitution reactions, such as alkylation, to create a diverse array of novel derivatives. This makes it a crucial building block for constructing more complex molecular architectures, particularly in the exploration of structure-activity relationships. The quinazoline scaffold is a privileged structure in drug discovery, renowned for its wide spectrum of biological activities. Researchers utilize this scaffold to develop novel compounds for various therapeutic areas. Quinazoline derivatives have demonstrated significant potential as anticancer agents, with several approved drugs like Erlotinib and Gefitinib targeting epidermal growth factor receptor (EGFR) tyrosine kinase. Furthermore, this class of compounds is actively investigated for antimicrobial, anti-inflammatory, antimalarial, and anticonvulsant properties, among others. The specific positioning of the chloromethyl group on the 6-carbon of the quinazoline ring is a key structural feature that allows researchers to systematically introduce specific pharmacophores, fine-tuning the electronic and steric properties of the resulting molecules to optimize their biological activity and physicochemical characteristics. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

Molecular Formula

C9H7ClN2

Molecular Weight

178.62 g/mol

IUPAC Name

6-(chloromethyl)quinazoline

InChI

InChI=1S/C9H7ClN2/c10-4-7-1-2-9-8(3-7)5-11-6-12-9/h1-3,5-6H,4H2

InChI Key

LVSVQLDORLCHIW-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC=NC=C2C=C1CCl

Origin of Product

United States

Preparation Methods

Preparation of 2-Chloroacetamido-5-chlorobenzophenone

  • Starting Materials: 2-amino-5-chlorobenzophenone and chloroacetyl chloride.
  • Solvent: Organic solvents such as benzene, methylene chloride, chloroform, or preferably ethyl acetate.
  • Base: 3 N sodium hydroxide aqueous solution.
  • Conditions:
    • Stirring under nitrogen atmosphere.
    • Temperature maintained between 5°C and 25°C, preferably around 15°C.
    • Chloroacetyl chloride added dropwise over ~15 minutes.
    • Reaction time ranges from 1 to 4 hours, with completion typically around 1.5 hours.

This step yields 2-chloroacetamido-5-chlorobenzophenone via chloroacetylation of the amino group.

Conversion to 2-(1'-Chloroimino-2'-chloromethyl)-5-chlorobenzophenone

  • Reagents: Thionyl chloride (preferred), phosgene, or phosphorus pentachloride.
  • Catalyst/Base: Pyridine (approximately 3 molar equivalents).
  • Solvent: Methylene chloride (preferred), chloroform, or benzene.
  • Conditions:
    • Reaction under nitrogen atmosphere.
    • Gentle reflux for 18 to 20 hours.
    • Temperature depends on solvent: ~40-42°C for methylene chloride, 60°C for chloroform, or 80°C for benzene.

This step converts the amide to the iminochloride intermediate.

Cyclization to 6-(Chloromethyl)quinazoline-3-oxide

  • Reagents: Hydroxylamine hydrochloride and pyridine (2-3 molar equivalents).
  • Solvent: Same as previous step (methylene chloride, chloroform, or benzene).
  • Conditions:
    • Stirring at 25°C to 40°C (or up to 80°C depending on solvent).
    • Reaction time between 20 and 48 hours.

The reaction mixture is then poured into ice-water containing sodium carbonate to isolate the product. The organic layer is dried, concentrated, and the solvent replaced with hexane to crystallize this compound-3-oxide.

Summary Table of Preparation Steps and Conditions

Step Reaction Reagents & Solvents Temperature Time Notes
1 Chloroacetylation of 2-amino-5-chlorobenzophenone Chloroacetyl chloride, 3 N NaOH, benzene/methylene chloride/chloroform/ethyl acetate 5–25°C (preferably 15°C) 1–4 hours (1.5 h typical) Under nitrogen atmosphere, dropwise addition of chloroacetyl chloride
2 Conversion to iminochloride Thionyl chloride (or phosgene/PCl5), pyridine, methylene chloride/chloroform/benzene 40–80°C (depending on solvent) 18–20 hours Gentle reflux, nitrogen atmosphere
3 Cyclization to quinazoline oxide Hydroxylamine hydrochloride, pyridine, same solvents as step 2 25–80°C 20–48 hours Followed by work-up with ice-water sodium carbonate solution

Additional Notes and Variations

  • Solvent Choice: Ethyl acetate is preferred for the first step due to its favorable reaction profile and ease of handling. For subsequent steps, methylene chloride is preferred but chloroform and benzene are viable alternatives, with reaction temperature adjusted accordingly.
  • Reagent Alternatives: Phosgene and phosphorus pentachloride can replace thionyl chloride in step 2, although thionyl chloride is favored for safety and handling reasons.
  • Atmosphere: All reactions are performed under an inert nitrogen atmosphere to prevent unwanted side reactions.
  • Isolation: The final product can be isolated as the free base or as the hydrochloride salt depending on the work-up conditions.

Research Results and Yields

While exact yields vary depending on specific laboratory conditions, the described process is well-documented to provide high purity this compound-3-oxide with good overall yield. The multi-step synthesis is robust and reproducible, making it suitable for scale-up in industrial settings.

Chemical Reactions Analysis

Types of Reactions: 6-(Chloromethyl)quinazoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Substitution Patterns and Reactivity

  • 6-Chloro-quinazoline Derivatives: 6-Chloro-4-hydrazinylquinazoline (CAS: 63265-29-2) replaces the chloromethyl group with a hydrazine moiety. 6-Chloro-2,4-disubstituted Quinazolines: These derivatives, such as those synthesized by Abdelal et al. (1992), exhibit modified electronic profiles due to halogenation, influencing their reactivity in cyclization reactions to form tricyclic imidazo[1,2-c]quinazolines .
  • Imidazo-Fused Quinazolines: Imidazo[4,5-g]quinazoline (83) (IC₅₀ = 0.008 nM) demonstrates potent enzyme inhibitory activity, attributed to its linear fused structure and electron-donating substituents at the 6- and 7-positions. In contrast, angular isomers show reduced potency, highlighting the importance of substitution geometry .
  • Chloromethyl vs. Methoxy Substituents :

    • 6-Methoxyquinazoline lacks the electrophilic chloromethyl group, reducing its utility in nucleophilic substitution but enhancing metabolic stability. Methoxy groups are often used to mimic tacrine derivatives in acetylcholinesterase (AChE) inhibitors .

Pharmacokinetic and Toxicity Profiles

  • Electron-Withdrawing vs. For instance, 6-chlorotacrine analogues exhibit potent AChE inhibition but higher hepatotoxicity compared to methoxy-substituted derivatives . Methoxy groups (electron-donating) improve solubility and reduce toxicity, as seen in 7-MEOTA-inspired quinazolines .
  • Bulkiness and Selectivity :

    • Bulky substituents at the 7-position (analogous to 6-position in some scaffolds) improve selectivity for NMDA receptor subtypes, demonstrating a trade-off between affinity and specificity .

Key Research Findings and Trends

Synthetic Versatility : The chloromethyl group in 6-(Chloromethyl)quinazoline enables rapid diversification. For example, reaction with dimethylamine yields amine derivatives, while cyclization with hydrazines generates tricyclic structures .

Activity-Activity Relationships :

  • Linear fused quinazolines (e.g., imidazo[4,5-g]quinazoline) outperform angular isomers in enzyme inhibition due to optimal spatial alignment with active sites .
  • Dual substitution (e.g., 6-chloro and 7-methoxy) synergistically enhances potency in kinase inhibitors .

Emerging Applications: Derivatives like 6-chloro-4-(2-chlorophenyl)-2-quinazolinemethanol are being explored as multitarget agents for neurodegenerative diseases, combining ChE and NMDA receptor modulation .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 6-(Chloromethyl)quinazoline derivatives?

  • Methodology :

  • Route 1 : React 2-aminobenzonitrile with chloroacetyl chloride in the presence of triethylamine, followed by cyclization under anhydrous conditions to yield the quinazoline core. Subsequent chlorination at positions 4 and 6 using chlorine gas or chlorinating agents introduces additional substituents .

  • Route 2 : Condensation reactions between arylaldehydes and aminophenylbenzimidazole intermediates, followed by oxidative cyclization (e.g., using iodine or H₂O₂) to form the quinazoline scaffold .

  • Key Considerations : Temperature control (e.g., 60–80°C for cyclization) and solvent choice (e.g., DMF or THF) significantly impact yield and purity.

    Synthetic Method Reagents Yield Purity
    Chloroacetyl chloride routeTriethylamine, Cl₂ gas65–75%>90% (HPLC)
    Oxidative cyclizationI₂, H₂O₂50–60%85–90%

Q. How is this compound characterized using spectroscopic techniques?

  • Analytical Workflow :

  • NMR : ¹H/¹³C NMR identifies substituent positions (e.g., chloromethyl protons at δ 4.5–5.0 ppm) and confirms aromatic ring integrity .
  • Mass Spectrometry : HRMS (e.g., m/z 304.017 for C₁₅H₁₀Cl₂N₂O) validates molecular weight and fragmentation patterns .
  • FT-IR : Peaks at 750–800 cm⁻¹ confirm C-Cl stretching vibrations .

Advanced Research Questions

Q. How can regioselectivity be controlled in nucleophilic substitution reactions of this compound?

  • Experimental Design :

  • Position 2 (Chloromethyl Group) : Reacts preferentially with soft nucleophiles (e.g., thiols) in polar aprotic solvents (e.g., DMSO) at 25–40°C .
  • Positions 4/6 (Chlorine Atoms) : Hard nucleophiles (e.g., amines) require elevated temperatures (80–100°C) and catalysts (e.g., CuI) for substitution .
    • Data Contradiction : Some studies report competing elimination pathways under basic conditions (e.g., NaOMe), leading to quinazoline N-oxide byproducts .

Q. What computational methods are applied to study the electronic properties of this compound derivatives?

  • Methodology :

  • DFT Calculations : B3LYP/6-311++G(d,p) basis sets optimize molecular geometry and predict HOMO-LUMO gaps (e.g., 4.2 eV for antitumor-active derivatives) .
  • Molecular Docking : Evaluates binding affinity to biological targets (e.g., EGFR kinase) by simulating interactions with the chloromethyl group and fluorophenyl substituents .

Q. How do structural modifications influence the biological activity of this compound?

  • Case Study :

  • Antimicrobial Activity : Derivatives with electron-withdrawing groups (e.g., 2-fluorophenyl at position 4) show enhanced inhibition against Gram-positive bacteria (MIC = 2–4 µg/mL) .

  • Antitumor Activity : Substitution with trifluoromethyl groups increases cytotoxicity (IC₅₀ = 1.8 µM in HeLa cells) by disrupting microtubule assembly .

    Derivative Substituent Biological Activity Mechanism
    6-Chloro-2-(chloromethyl)-4-(2-fluorophenyl)2-FluorophenylAntimicrobial (S. aureus)Membrane disruption
    6-Chloro-2-(trifluoromethyl)-4-phenylTrifluoromethylAntitumor (HeLa)Tubulin inhibition

Q. What stability challenges arise during storage of this compound derivatives?

  • Degradation Pathways :

  • Thermal Degradation : At >40°C, the chloromethyl group undergoes hydrolysis to form quinazolinone impurities (e.g., 6-chloro-2-methyl-4(1H)-quinazolinone) .
  • Photodegradation : Exposure to UV light accelerates N-oxide formation, requiring storage in amber vials at +4°C .

Data Contradiction Analysis

Q. Why do synthetic yields vary across studies for similar quinazoline derivatives?

  • Key Factors :

  • Solvent Purity : Anhydrous DMF improves cyclization efficiency compared to technical-grade solvents .
  • Catalyst Loading : Excess CuI (>10 mol%) in amination reactions reduces yield due to side reactions .

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